molecular formula C10H10N2O2 B3103349 3-ethyl-5-nitro-1H-indole CAS No. 143798-10-1

3-ethyl-5-nitro-1H-indole

Cat. No.: B3103349
CAS No.: 143798-10-1
M. Wt: 190.2 g/mol
InChI Key: ZIRWJKIUEPRDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Scientific Research Applications

3-ethyl-5-nitro-1H-indole has several scientific research applications:

Safety and Hazards

Safety data sheets indicate that certain indole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may present acute oral toxicity, serious eye damage/eye irritation, and germ cell mutagenicity .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel indole derivatives and the investigation of their biological activities .

Preparation Methods

The synthesis of 3-ethyl-5-nitro-1H-indole can be achieved through several methods. One common approach involves the nitration of 3-ethylindole using nitric acid under controlled conditions. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-ethyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts. Major products formed from these reactions include amino derivatives and substituted indoles.

Comparison with Similar Compounds

3-ethyl-5-nitro-1H-indole can be compared with other indole derivatives, such as 3-methylindole and 5-nitroindole. While all these compounds share the indole core structure, their unique substituents confer different chemical and biological properties. For example, 3-methylindole is known for its role in the synthesis of tryptophan, while 5-nitroindole has been studied for its antimicrobial properties .

Similar Compounds

Properties

IUPAC Name

3-ethyl-5-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRWJKIUEPRDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4-nitrophenylhydrazone of ethyl 2-oxopentanoate (D29) (0.72 g, 2.60 mM) was heated to reflux for 16 h in concentrated hydrochloric acid. After cooling to room temperature the precipitated solid was filtered off. Chromatography on silica using dichloromethane as eluant gave the title compound as a yellow solid (0.22 g; 45%).
[Compound]
Name
4-nitrophenylhydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-oxopentanoate
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-5-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
3-ethyl-5-nitro-1H-indole
Reactant of Route 3
Reactant of Route 3
3-ethyl-5-nitro-1H-indole
Reactant of Route 4
3-ethyl-5-nitro-1H-indole
Reactant of Route 5
Reactant of Route 5
3-ethyl-5-nitro-1H-indole
Reactant of Route 6
Reactant of Route 6
3-ethyl-5-nitro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.